molecular formula C13H19NO B12858026 4-(2-Ethyl-5-methyl-3-pyrrolidinyl)phenol

4-(2-Ethyl-5-methyl-3-pyrrolidinyl)phenol

Cat. No.: B12858026
M. Wt: 205.30 g/mol
InChI Key: RCZJNKXVAOBJJB-UHFFFAOYSA-N
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Description

4-(2-Ethyl-5-methylpyrrolidin-3-yl)phenol is a compound that features a phenol group attached to a pyrrolidine ring. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-5-methylpyrrolidin-3-yl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a halogenated phenol with a pyrrolidine derivative. The reaction typically requires a strong base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce production costs. Catalysts and automated systems could be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyl-5-methylpyrrolidin-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Alkylated or acylated phenol derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-5-methylpyrrolidin-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their function. The pyrrolidine ring may interact with enzymes, altering their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Ethyl-5-methylpyrrolidin-3-yl)phenol is unique due to the specific substitution pattern on the pyrrolidine ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-(2-ethyl-5-methylpyrrolidin-3-yl)phenol

InChI

InChI=1S/C13H19NO/c1-3-13-12(8-9(2)14-13)10-4-6-11(15)7-5-10/h4-7,9,12-15H,3,8H2,1-2H3

InChI Key

RCZJNKXVAOBJJB-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CC(N1)C)C2=CC=C(C=C2)O

Origin of Product

United States

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